molecular formula C21H20N4O2S B2933388 2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942005-16-5

2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2933388
CAS No.: 942005-16-5
M. Wt: 392.48
InChI Key: QRLQRMLSGBUMET-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-deficient nature of the thiazole ring could make it a good acceptor in charge-transfer interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiazole ring could be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • The study by Abdel-latif et al. (2011) explores the synthesis of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives using related compounds as starting materials. These derivatives have potential applications in medicinal chemistry due to their structural features and biological activities (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Microwave-Assisted Synthesis and Evaluation

  • Bhoi et al. (2016) discuss the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showcasing the relevance of such heterocyclic compounds in drug discovery and development (Bhoi, Borad, Pithawala, & Patel, 2016).

Complex Formation and Catalysis

  • Roseblade et al. (2007) synthesized chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains. These compounds form complexes with metals like silver, palladium, and rhodium, which can be used in asymmetric catalysis, highlighting the utility of such compounds in synthetic chemistry (Roseblade et al., 2007).

Antihypertensive Agents Development

  • Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides, triazoles, and Schiff bases with potential as antihypertensive α-blocking agents. This research demonstrates the pharmaceutical applications of thiazole derivatives in developing new treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antituberculosis Activity

  • A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues reports the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed significant antituberculosis activity, emphasizing the role of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

The compound, also known as 2-(4-methylbenzamido)-N-[(pyridin-4-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide, is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a crucial role in a wide range of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity .

Biochemical Pathways

The inhibition of protein kinases by the compound affects multiple biochemical pathways. Protein kinases are involved in numerous signaling pathways that regulate cellular processes such as cell cycle progression, apoptosis, and responses to stress and inflammation . By inhibiting these kinases, the compound can potentially disrupt these pathways and their downstream effects.

Result of Action

The primary result of the compound’s action is the inhibition of protein kinase activity, which can lead to alterations in the phosphorylation status of substrate proteins and disruptions in the signaling pathways they are involved in . This can have various cellular effects, depending on the specific kinases that are inhibited and the pathways they are involved in .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules, such as transport proteins or competing ligands, can also influence the compound’s action .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-2-4-15(5-3-13)19(26)25-21-24-18-16(6-7-17(18)28-21)20(27)23-12-14-8-10-22-11-9-14/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQRMLSGBUMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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